Capivasertib

Breast Cancer PI3K/AKT/mTOR Pathway Adverse Event Profile

Capivasertib (AZD5363) is a pyrrolopyrimidine-derived, orally bioavailable pan-AKT inhibitor. Procure for HR+/HER2− breast cancer with fulvestrant in PIK3CA/AKT1/PTEN-altered patients—CAPItello-291 trial: median PFS 7.3 vs. 3.1 mo (HR=0.50). Select over MK-2206 for AKT3 studies—90× greater potency (IC50 8 vs. 720 nM). Preferred reference inhibitor: kinobead profiling confirms only 4 off-target kinases beyond AKT1/AKT2, enabling clean dissection of AKT-specific signaling.

Molecular Formula C21H25ClN6O2
Molecular Weight 428.9 g/mol
CAS No. 1143532-39-1
Cat. No. B1684468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapivasertib
CAS1143532-39-1
Synonyms4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidine-4-carboxamide
AZD5363
capivaserti
Molecular FormulaC21H25ClN6O2
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
InChIInChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1
InChIKeyJDUBGYFRJFOXQC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityFreely soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Capivasertib (CAS 1143532-39-1) for Procurement: An Evidence-Based Baseline for AKT Inhibitor Selection


Capivasertib (AZD5363) is a pyrrolopyrimidine-derived, ATP-competitive, orally bioavailable pan-AKT kinase inhibitor that potently inhibits all three AKT isoforms (AKT1, AKT2, AKT3) [1]. It is indicated in combination with fulvestrant for adult patients with hormone receptor-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations, following progression on at least one endocrine-based regimen in the metastatic setting or recurrence on or within 12 months of completing adjuvant therapy [2].

Capivasertib (CAS 1143532-39-1): Why Pan-AKT Inhibitors Cannot Be Freely Substituted in Procurement


Despite belonging to the same pharmacological class of pan-AKT inhibitors, compounds such as Capivasertib, Ipatasertib, Afuresertib, MK-2206, and GSK690693 exhibit divergent biochemical selectivity profiles, pharmacokinetic properties, and clinical safety signatures that preclude generic interchangeability. Chemoproteomic profiling using kinobeads in BT-474 breast cancer cells identified that among five clinical AKT inhibitors, AKT1 and AKT2 were the only common kinase targets across the set, with off-target engagement ranging from 4 to 29 additional kinases depending on the compound [1]. Furthermore, the Phase III CAPItello-291 trial established Capivasertib's clinical superiority over placebo in a genomically defined population harboring PIK3CA/AKT1/PTEN pathway alterations, a benefit not universally conferred by other pan-AKT inhibitors in similar settings [2]. Substitution without rigorous comparative evaluation of selectivity, pharmacokinetic exposure, and genotype-specific clinical efficacy data introduces substantial scientific and regulatory risk.

Capivasertib (CAS 1143532-39-1) Product-Specific Quantitative Evidence Guide: Differentiated Performance Against Comparators


Capivasertib vs. Alpelisib: Differential Rates of Grade ≥3 Hyperglycemia Inform Genotype-Specific Procurement

Capivasertib demonstrates a substantially lower incidence of grade 3 or greater hyperglycemia compared to the PI3Kα inhibitor alpelisib, a key toxicity differentiator influencing clinical selection in patients with comorbid diabetes or prediabetes [1]. This differentiation is critical for procurement decisions in clinical settings managing patients with HR+/HER2− advanced breast cancer harboring PIK3CA mutations, where both agents are indicated.

Breast Cancer PI3K/AKT/mTOR Pathway Adverse Event Profile

Capivasertib vs. Alpelisib: Real-World Discontinuation Rates as a Proxy for Tolerability and Procurement Value

In a single-center retrospective analysis, Capivasertib treatment was associated with a lower rate of discontinuation for reasons other than disease progression compared to alpelisib [1]. This real-world data suggests improved tolerability and adherence, which translates to potentially lower overall healthcare resource utilization and a more favorable procurement value proposition.

Breast Cancer Real-World Evidence Treatment Tolerability

Capivasertib vs. MK-2206: Isoform-Specific Potency Profile for AKT3-Dependent Contexts

Capivasertib exhibits markedly superior potency against AKT3 relative to the allosteric AKT inhibitor MK-2206. This 90-fold difference in IC50 values is critical for experimental systems or clinical contexts where AKT3 isoform dependency is implicated, such as certain triple-negative breast cancer and melanoma models [1].

AKT3 Biochemical Potency Kinase Selectivity

Capivasertib vs. Ipatasertib: Differentiated Off-Target Kinase Profile from Chemoproteomic Profiling

Chemoproteomic kinobead profiling in BT-474 breast cancer cells revealed that among five clinical AKT inhibitors, Capivasertib (AZD5363) and Ipatasertib exhibited distinct and non-overlapping off-target kinase engagement profiles [1]. This divergence in polypharmacology can lead to different functional consequences in cellular signaling beyond AKT pathway inhibition, impacting experimental reproducibility and therapeutic window.

Kinase Selectivity Chemoproteomics Off-Target Profiling

Capivasertib Human Pharmacokinetics: Absolute Bioavailability and Metabolic Fate Defined for Informed Formulation Selection

Capivasertib's absolute oral bioavailability in humans has been precisely defined at 28.6% (90% CI: 23.9-34.2), with a geometric mean terminal elimination half-life of 12.9 hours [1]. The study also identified that M11, an inactive glucuronide conjugate of Capivasertib, accounts for a mean 78.4% of plasma drug-related exposure, establishing that extensive glucuronidation is a primary determinant of systemic exposure [1]. This level of ADME characterization is essential for accurate PK/PD modeling, interspecies scaling, and formulation development and may not be available for all preclinical or comparator AKT inhibitors.

Pharmacokinetics ADME Clinical Pharmacology

Capivasertib (CAS 1143532-39-1) Evidence-Informed Application Scenarios for Research and Clinical Procurement


Second/Third-Line Treatment of HR+/HER2− Metastatic Breast Cancer with PIK3CA/AKT1/PTEN Alterations Post-CDK4/6 Inhibitor

Procure Capivasertib for combination therapy with fulvestrant in patients who have progressed on prior endocrine therapy and CDK4/6 inhibitors. The Phase III CAPItello-291 trial demonstrated a median progression-free survival of 7.3 months for Capivasertib plus fulvestrant versus 3.1 months for placebo plus fulvestrant in the AKT pathway-altered population (HR = 0.50, 95% CI: 0.38-0.65) [1]. This evidence directly supports procurement for this genomically defined clinical scenario.

Preclinical Research in AKT3-Dependent Cancer Models (e.g., Triple-Negative Breast Cancer, Melanoma)

Select Capivasertib over MK-2206 for in vitro and in vivo studies where AKT3 isoform inhibition is critical. Capivasertib demonstrates 90-fold greater potency against AKT3 (IC50: 8 nM vs. 720 nM) in biochemical assays, ensuring effective target engagement at pharmacologically relevant concentrations [2]. This potency advantage justifies Capivasertib procurement for AKT3-focused research programs.

Precision Oncology Targeting in Patients with Comorbid Diabetes or Prediabetes Requiring PI3K/AKT Pathway Inhibition

Prioritize procurement of Capivasertib over alpelisib for patients with HR+/HER2− metastatic breast cancer harboring PIK3CA mutations who have pre-existing diabetes or prediabetes. The significantly lower incidence of grade ≥3 hyperglycemia (2.3% for Capivasertib vs. 36.6% for alpelisib) aligns with ASCO guideline recommendations favoring Capivasertib in this population to mitigate severe metabolic toxicity [3].

Chemoproteomic and Phosphoproteomic Profiling of AKT Inhibitor Polypharmacology

Utilize Capivasertib as a reference pan-AKT inhibitor in chemical biology studies due to its well-characterized, narrow off-target profile. Kinobead profiling identified only 4 high-affinity kinase targets (including P70S6K and PKA) beyond AKT1/AKT2, a cleaner profile compared to other clinical AKT inhibitors [4]. This defined selectivity makes Capivasertib a preferred tool compound for dissecting AKT-specific signaling from off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capivasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.